TSU-68 (TSU-68) is a synthetic small-molecule compound classified as a receptor tyrosine kinase inhibitor (TKI). [, , ] It is primarily recognized for its anti-angiogenic properties, meaning it inhibits the formation of new blood vessels. [, , , ] In scientific research, TSU-68 serves as a valuable tool for studying angiogenesis and its role in various biological processes, particularly tumor growth and metastasis. [, , , , , , , , , , , ]
The synthesis typically begins with the formation of key intermediates through reactions involving indole derivatives, followed by specific modifications to enhance its pharmacological properties.
The molecular structure of Orantinib features a complex arrangement typical of multi-kinase inhibitors. The compound's core structure is based on an indole framework, which is modified to enhance its binding affinity to target kinases.
Molecular Data:
Orantinib undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
These reactions are carefully controlled to prevent degradation and ensure that the desired pharmacological properties are retained.
Orantinib acts primarily by inhibiting multiple receptor tyrosine kinases involved in tumor proliferation and angiogenesis. By blocking these pathways, it effectively reduces tumor growth and metastasis.
Mechanism Details:
Orantinib exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and determining the appropriate delivery methods for therapeutic use.
Orantinib has been primarily studied for its potential in treating various cancers, especially hepatocellular carcinoma. Its applications include:
Orantinib (SU-6668, TSU-68) is a synthetic small-molecule inhibitor with multi-kinase activity, primarily targeting receptor tyrosine kinases (RTKs) critical for tumor angiogenesis and proliferation. Its primary targets include vascular endothelial growth factor receptor 2 (VEGFR-2/KDR), platelet-derived growth factor receptor β (PDGFR-β), and fibroblast growth factor receptor 1 (FGFR-1) [1] [6] [9]. The compound exhibits distinct inhibitory potency across these kinases, with half-maximal inhibitory concentration (IC₅₀) values in the nanomolar to low micromolar range. For VEGFR-2, Orantinib demonstrates an IC₅₀ of ~1.8 μM, effectively blocking VEGF-driven endothelial cell proliferation. For PDGFR-β and FGFR-1, IC₅₀ values range between 0.1–2.1 μM and 0.5–2.0 μM, respectively [1] [6]. Notably, Orantinib shows minimal activity against epidermal growth factor receptor (EGFR), highlighting its selectivity for angiogenesis-associated kinases over other RTK families [9]. This target profile positions Orantinib as a broad-spectrum anti-angiogenic agent, disrupting multiple parallel pathways involved in tumor vascularization.
Table 1: Primary Kinase Targets of Orantinib
Target Kinase | IC₅₀ Range (μM) | Biological Effect of Inhibition |
---|---|---|
VEGFR-2 (KDR) | 1.8–2.1 | Suppresses endothelial cell migration/proliferation |
PDGFR-β | 0.1–0.3 | Inhibits pericyte recruitment and vessel maturation |
FGFR-1 | 0.5–2.0 | Blocks FGF-mediated angiogenesis |
Aurora kinases | Not fully quantified | Disrupts mitotic spindle assembly |
PPARγ | Not fully quantified | Modulates inflammatory signaling |
Orantinib exerts its anti-tumor effects through simultaneous disruption of complementary angiogenic and proliferative pathways. By inhibiting VEGFR-2, it directly impairs VEGF-A-stimulated signaling, preventing phosphorylation of downstream effectors like phospholipase C gamma (PLCγ) and protein kinase C (PKC), which are essential for endothelial cell survival and permeability [5] [8]. Concurrent PDGFR-β blockade disrupts pericyte-mediated stabilization of nascent tumor vessels, leading to vascular destabilization [1]. FGFR-1 inhibition further amplifies anti-angiogenic effects by blocking fibroblast growth factor (FGF)-induced endothelial proliferation, a key resistance mechanism to VEGF-selective inhibitors [8]. Preclinical studies in gastric cancer models demonstrate that this multi-target approach synergistically reduces microvessel density and tumor growth more effectively than single-pathway inhibitors [3] [8]. Additionally, Orantinib suppresses cancer cell proliferation directly via inhibition of Aurora kinases (A and B), which regulate mitotic spindle assembly and chromosomal segregation [1]. This dual targeting of stromal and tumor cell compartments contributes to its broad anti-neoplastic activity across multiple cancer types, including hepatocellular carcinoma and gastric adenocarcinoma.
Orantinib (C₁₈H₁₈N₂O₃; MW 310.35 g/mol) functions as a type I ATP-competitive kinase inhibitor, binding to the conserved adenosine triphosphate (ATP)-binding cleft in the kinase domain's catalytic site [1] [5] [6]. Structural analyses reveal that its indoline core facilitates critical interactions with the hinge region of VEGFR-2, notably through hydrogen bonding between the carbonyl group of Orantinib and Cys919 in the kinase domain [5] [6]. The compound's 3-(2,4-dimethyl-5-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrole-3-yl)propanoic acid scaffold allows deep penetration into the hydrophobic pocket adjacent to the ATP-binding site, displacing ATP and preventing tyrosine autophosphorylation [6]. Key structural features enabling multi-kinase activity include:
Orantinib disrupts tumor angiogenesis through coordinated inhibition of VEGF, PDGF, and FGF signaling axes. In VEGF-driven angiogenesis, VEGFR-2 blockade prevents ligand-induced dimerization and autophosphorylation at key tyrosine residues (Y951, Y1054, Y1059, Y1175, Y1214), thereby inactivating downstream pathways [5]:
Simultaneously, PDGFR-β inhibition impairs recruitment of pericytes and vascular smooth muscle cells to endothelial tubes, causing vessel instability and regression [1] [8]. In gastric cancer models, this reduces tumor microvessel density by >50% compared to controls [8]. FGFR-1 blockade further complements this activity by suppressing FGF-mediated endothelial proliferation, a mechanism often upregulated as resistance to VEGF inhibition [3] [8]. Orantinib also exhibits non-canonical anti-angiogenic effects via partial agonism of peroxisome proliferator-activated receptor gamma (PPARγ), modulating inflammatory cytokines like TNF-α and IL-6 that promote vascular remodeling [1].
Table 2: Key Angiogenic Pathways Modulated by Orantinib
Pathway | Key Components Inhibited | Biological Consequence |
---|---|---|
VEGF-VEGFR-2 | PLCγ, PI3K, FAK | Reduced endothelial proliferation/migration |
PDGF-PDGFR-β | PI3K, Ras-MAPK | Impaired pericyte coverage; vessel destabilization |
FGF-FGFR-1 | FRS2, Ras-MAPK | Suppressed compensatory angiogenesis |
PPARγ | NF-κB, pro-inflammatory cytokines | Attenuated inflammation-driven angiogenesis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7